Predicted pKa: 3-Bromo-5-fluoro-2-methoxyphenol Is 0.51 Units More Acidic than 4-Bromo-5-fluoro-2-methoxyphenol
The predicted pKa of 3-bromo-5-fluoro-2-methoxyphenol is 8.01±0.15, compared with 8.52 for the 4-bromo-5-fluoro-2-methoxy regioisomer [1]. The 0.51-unit lower pKa (higher acidity) arises from the meta relationship of bromine to the phenolic OH in the target compound, which provides stronger inductive electron withdrawal than the para relationship in the 4-bromo isomer. This difference, predicted using the same computational methodology (ACD/Labs), places the target compound's acidity closer to that of many biologically relevant phenols.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 8.01±0.15 (3-Bromo-5-fluoro-2-methoxyphenol) |
| Comparator Or Baseline | 8.52 (4-Bromo-5-fluoro-2-methoxyphenol, CAS 886510-25-4) |
| Quantified Difference | ΔpKa = 0.51 (target more acidic) |
| Conditions | ACD/Labs predicted values at 25°C |
Why This Matters
A 0.51 pKa difference alters the ionization state at physiological pH, directly impacting solubility, membrane permeability, and hydrogen-bond donor strength in derived drug candidates.
- [1] ChemBase. 4-Bromo-5-fluoro-2-methoxyphenol (CAS 886510-25-4) – Acid pKa 8.515781. http://www.chembase.cn/molecule-180319.html View Source
